molecular formula C13H11ClN4O B12805558 7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one CAS No. 133627-20-0

7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Cat. No.: B12805558
CAS No.: 133627-20-0
M. Wt: 274.70 g/mol
InChI Key: AAWWSWAOXUPEEG-UHFFFAOYSA-N
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Description

7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes are usually documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This process may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

133627-20-0

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

InChI

InChI=1S/C13H11ClN4O/c1-2-18-11-8(4-3-6-15-11)13(19)17-10-9(14)5-7-16-12(10)18/h3-7H,2H2,1H3,(H,17,19)

InChI Key

AAWWSWAOXUPEEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)NC3=C(C=CN=C31)Cl

Origin of Product

United States

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